molecular formula C9H7Cl2N5 B12929132 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine CAS No. 121653-93-8

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine

Cat. No.: B12929132
CAS No.: 121653-93-8
M. Wt: 256.09 g/mol
InChI Key: CGIMYFHZRQSXHY-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-chlorobut-2-yn-1-yl)-9H-purin-2-amine typically involves multi-step organic reactions. One possible route could involve the alkylation of a purine derivative with a chlorinated alkyne under basic conditions. The reaction might proceed as follows:

    Starting Material: 6-Chloropurine

    Reagent: 4-chlorobut-2-yn-1-yl bromide

    Catalyst: Potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF)

    Conditions: Reflux for several hours

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

CAS No.

121653-93-8

Molecular Formula

C9H7Cl2N5

Molecular Weight

256.09 g/mol

IUPAC Name

6-chloro-9-(4-chlorobut-2-ynyl)purin-2-amine

InChI

InChI=1S/C9H7Cl2N5/c10-3-1-2-4-16-5-13-6-7(11)14-9(12)15-8(6)16/h5H,3-4H2,(H2,12,14,15)

InChI Key

CGIMYFHZRQSXHY-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC#CCCl)N=C(N=C2Cl)N

Origin of Product

United States

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